molecular formula C11H15NO3 B123048 Tert-butyl 5-amino-2-hydroxybenzoate CAS No. 155388-93-5

Tert-butyl 5-amino-2-hydroxybenzoate

Cat. No. B123048
M. Wt: 209.24 g/mol
InChI Key: LLDXDSXJOWWPME-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2-hydroxybenzoate is a chemical compound with the molecular formula C11H15NO3 . It has a molecular weight of 209.24 g/mol . It is a powder in physical form .


Molecular Structure Analysis

The InChI code of tert-butyl 5-amino-2-hydroxybenzoate is 1S/C11H15NO3/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,12H2,1-3H3 . The Canonical SMILES is CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)O .


Physical And Chemical Properties Analysis

Tert-butyl 5-amino-2-hydroxybenzoate has a molecular weight of 209.24 g/mol . It has a topological polar surface area of 72.6 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 209.10519334 g/mol . It has a heavy atom count of 15 .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the synthesis of dipeptides. This involves the use of amino acid ionic liquids (AAILs) for organic synthesis .
  • Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These protected AAILs were then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application 2: Chiral Selective Reduction

  • Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the chiral selective reduction process .
  • Methods of Application: Ketoreductases capable of performing chiral selective reduction in tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate were screened .
  • Results or Outcomes: ES-KRED-213 and KRED-P1-H01 were found to be the best ones for targeted biotransformation .

Application 3: Gas Separation Membranes

  • Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the development of aromatic polyimide membranes for gas separation applications .
  • Methods of Application: A set of aromatic copolyimides was obtained by reaction of 4,40-(hexafluoroisopropylidene) diphthalic anhydride (6FDA), and mixtures of the diamines 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene (CF3TBAPB) and 3,5-diamino benzoic acid (DABA). These polymers were characterized and compared with the homopolymer derived from 6FDA and CF3TBAPB .
  • Results or Outcomes: All copolyimides showed high molecular weight values and good mechanical properties. The presence of carboxylic groups in these copolymers allowed their chemical crosslinking by reaction with 1,4-butanediol .

Application 4: Synthesis of Mn (III)-salen complex

  • Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the synthesis of Mn (III)-salen complex .
  • Methods of Application: The compound is used as a precursor in the synthesis of the Mn (III)-salen complex .
  • Results or Outcomes: The resulting Mn (III)-salen complex can be used in various catalytic reactions .

Application 5: Asymmetric Synthesis

  • Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the asymmetric synthesis of amino esters .
  • Methods of Application: The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .
  • Results or Outcomes: The resulting amino esters can be used in various synthetic applications .

Safety And Hazards

Tert-butyl 5-amino-2-hydroxybenzoate is associated with several hazard statements including H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 5-amino-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDXDSXJOWWPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-amino-2-hydroxybenzoate

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